1-Hydroxy-4,4-dimethylpentan-3-one

Description

1-Hydroxy-4,4-dimethylpentan-3-one is a ketone derivative featuring a hydroxyl group at the C1 position and two methyl groups at the C4 position. These compounds are synthesized via condensation and hydrogenation processes, often employing catalysts like NaOH or strongly basic ion exchange resins . The hydroxyl and methyl groups influence its reactivity, solubility, and applications, particularly in pharmaceuticals and agrochemicals.

Properties

CAS No. |

444795-05-5 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

1-hydroxy-4,4-dimethylpentan-3-one |

InChI |

InChI=1S/C7H14O2/c1-7(2,3)6(9)4-5-8/h8H,4-5H2,1-3H3 |

InChI Key |

XMJXIDRLNLRIMX-UHFFFAOYSA-N |

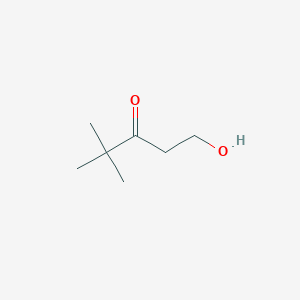

Canonical SMILES |

CC(C)(C)C(=O)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-4,4-dimethylpentan-3-one can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethylpentan-3-one with a hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield .

Industrial Production Methods: In industrial settings, the production of 1-hydroxy-4,4-dimethylpentan-3-one often involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the compound is produced efficiently and with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-4,4-dimethylpentan-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: 4,4-Dimethyl-3-oxopentanal.

Reduction: 4,4-Dimethylpentan-3-ol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-Hydroxy-4,4-dimethylpentan-3-one has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds

Mechanism of Action

The mechanism of action of 1-hydroxy-4,4-dimethylpentan-3-one involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons and protons. This process involves the formation of intermediate species and the participation of catalysts to facilitate the reaction .

Comparison with Similar Compounds

Table 1: Key Properties of 4,4-Dimethylpentan-3-one Derivatives

*Calculated based on molecular formula.

Key Observations:

Substituent Impact on Yield: Chlorophenyl derivatives achieve high yields (up to 98%) due to optimized catalytic systems (e.g., CO₂ and pH control) . Amino-substituted analogs (e.g., benzylamino) exhibit lower yields (69%), likely due to steric hindrance or side reactions .

Functional Group Influence on Applications :

- Chlorophenyl/Nitrophenyl Groups : Enhance pesticidal activity by increasing electrophilicity and binding affinity to target enzymes .

- Hydroxyl Groups : Improve solubility in polar solvents, making the compound suitable for pharmaceutical intermediates (e.g., 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one) .

Structural Simplicity vs. Complexity: 2,4-Dimethyl-3-pentanone lacks functional groups like hydroxyl or aryl substituents, reducing its reactivity but increasing stability as a solvent .

Biological Activity

1-Hydroxy-4,4-dimethylpentan-3-one, also known by its chemical formula , is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential applications in medicine and industry.

1-Hydroxy-4,4-dimethylpentan-3-one is characterized by the following properties:

- Molecular Weight : 114.1855 g/mol

- IUPAC Name : 2,4-dimethylpentan-3-one

- CAS Number : 565-80-0

- Structure :

The biological activity of 1-hydroxy-4,4-dimethylpentan-3-one is primarily attributed to its interaction with various biological targets. It has been observed to exhibit:

- Antimicrobial Activity : The compound shows effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Properties : Research indicates that it may inhibit tumor growth through various pathways, including apoptosis induction in cancer cells.

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways, which can have therapeutic implications in metabolic disorders.

Biological Activity Data

A summary of the biological activities and effects observed in various studies is presented in the table below:

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of 1-hydroxy-4,4-dimethylpentan-3-one, it was found to effectively inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of traditional antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

A research study focused on the anticancer properties of the compound demonstrated that treatment with 1-hydroxy-4,4-dimethylpentan-3-one resulted in a marked increase in apoptosis markers in human breast cancer cell lines. The study utilized flow cytometry to quantify apoptotic cells and found a dose-dependent response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.